molecular formula C11H23N B13231234 4-Tert-butyl-1-methylcyclohexan-1-amine

4-Tert-butyl-1-methylcyclohexan-1-amine

Cat. No.: B13231234
M. Wt: 169.31 g/mol
InChI Key: IVYHDKYCLYPOJT-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methylcyclohexan-1-amine is an organic compound with the molecular formula C11H23N It is a cyclohexane derivative featuring a tert-butyl group and a methyl group attached to the cyclohexane ring, along with an amine functional group

Preparation Methods

The synthesis of 4-Tert-butyl-1-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with tert-butyl bromide in the presence of a strong base, followed by reductive amination with methylamine. The reaction conditions typically include:

    Alkylation: Cyclohexanone, tert-butyl bromide, strong base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature control.

    Reductive Amination: Intermediate product, methylamine, reducing agent (e.g., sodium cyanoborohydride), solvent (e.g., methanol), ambient temperature.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

4-Tert-butyl-1-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

    Common Reagents and Conditions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., acyl chlorides), solvents (e.g., dichloromethane), and temperature control.

Major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and sulfonamides.

Scientific Research Applications

4-Tert-butyl-1-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting their catalytic properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Tert-butyl-1-methylcyclohexan-1-amine can be compared with similar compounds such as:

    trans-1-tert-butyl-4-methylcyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.

    Cyclohexanamine derivatives: Similar structure but with different substituents, affecting their chemical and biological properties.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

4-tert-butyl-1-methylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-10(2,3)9-5-7-11(4,12)8-6-9/h9H,5-8,12H2,1-4H3

InChI Key

IVYHDKYCLYPOJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)N

Origin of Product

United States

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